

# Reactivity profile of 2-(Isopropyl(methyl)amino)ethanol.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Isopropyl(methyl)amino)ethanol

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An In-depth Technical Guide to the Reactivity Profile of **2-(Isopropyl(methyl)amino)ethanol**

## Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of **2-(Isopropyl(methyl)amino)ethanol** (CAS No: 2893-49-4), a bifunctional molecule featuring a tertiary amine and a primary alcohol. As a versatile building block in organic synthesis, its utility spans pharmaceutical intermediates, polymer chemistry, and the development of specialty chemicals. This document elucidates the distinct reactivity of each functional group, explores potential synthetic pathways, details analytical characterization methods, and outlines critical safety and handling protocols based on data from structurally analogous compounds. The insights are tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing actionable, self-validating protocols.

## Molecular Identity and Physicochemical Properties

**2-(Isopropyl(methyl)amino)ethanol** is an alkanolamine whose chemical behavior is dictated by the interplay between a sterically hindered tertiary amine and a reactive primary hydroxyl group. While extensive experimental data for this specific molecule is limited, its properties can be reliably inferred from well-studied analogs like 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-(isopropyl(methyl)amino)ethanol	<a href="#">[1]</a>
CAS Number	2893-49-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	<a href="#">[2]</a>
Molecular Weight	117.19 g/mol	<a href="#">[2]</a>
Synonyms	2-(isopropyl-methyl-amino)-ethanol	
Boiling Point	~159-172 °C (estimated based on analogs)	<a href="#">[3]</a>
Density	~0.9 g/mL (estimated based on analogs)	<a href="#">[3]</a>

## Core Reactivity Analysis

The molecule's reactivity is not merely the sum of its parts; the proximity of the nitrogen and oxygen atoms influences its overall chemical behavior, including its potential as a chelating ligand. The core reactivity stems from the nucleophilic and basic nature of the tertiary amine and the nucleophilic and slightly acidic nature of the primary alcohol.

### The Tertiary Amine Moiety

The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. Its reactivity is moderated by the steric bulk of the isopropyl and methyl groups.

- Basicity: The tertiary amine readily accepts a proton from acids in exothermic neutralization reactions to form ammonium salts.[\[4\]](#)
- Nucleophilicity & Quaternization: It can act as a nucleophile, attacking electrophilic centers. A classic reaction is quaternization, where it reacts with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation is fundamental in modifying the molecule's solubility and its application in phase-transfer catalysis.

- Stability: Unlike secondary amines, this tertiary amine will not react with nitrites to form N-nitrosamines, a crucial consideration in pharmaceutical development and safety assessment. [5] However, the product is stable under standard ambient conditions.

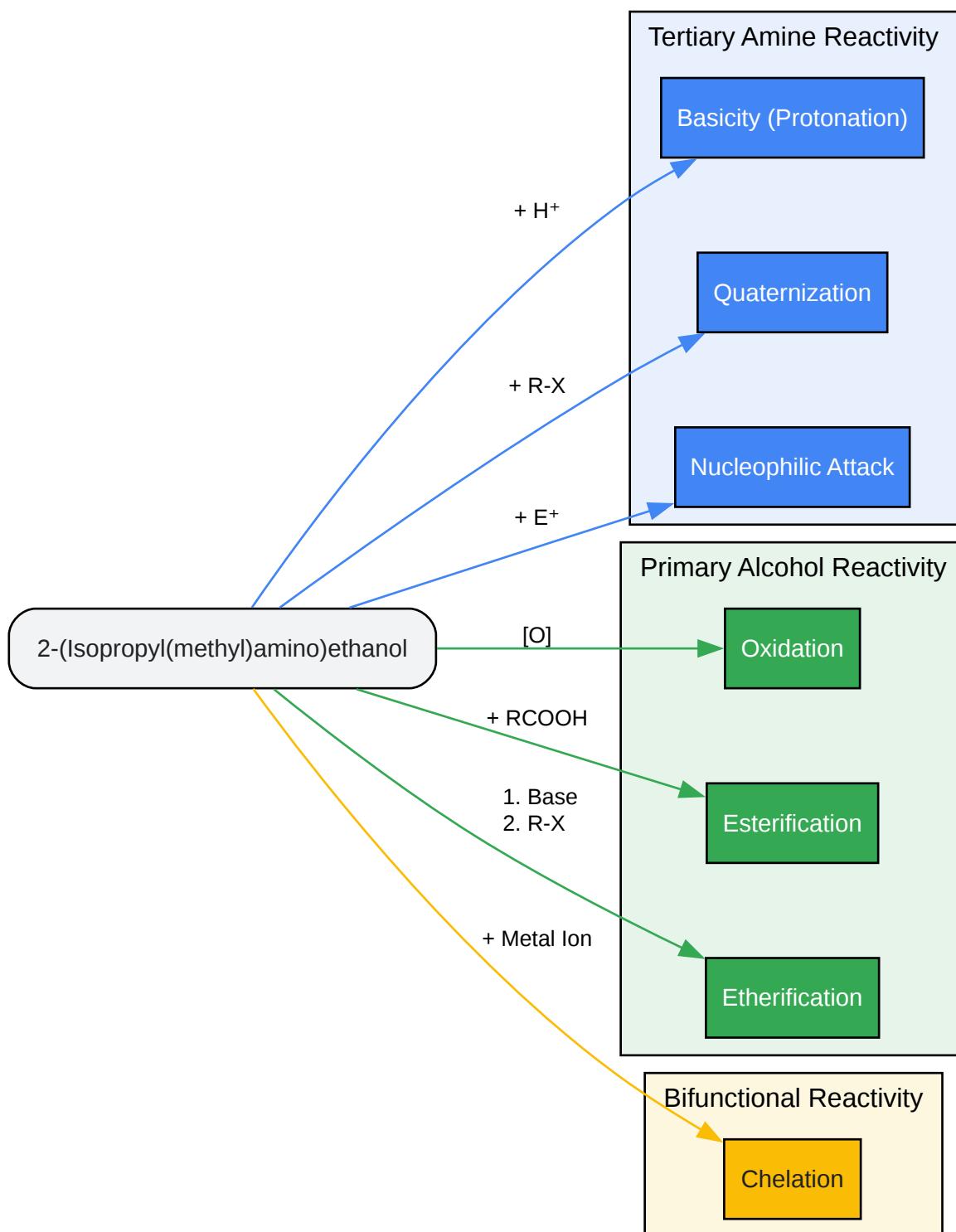
## The Primary Alcohol Moiety

The primary hydroxyl group is a versatile functional handle for a wide range of organic transformations.

- Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnO<sub>4</sub>, Jones reagent for the carboxylic acid). The choice of reagent is critical for controlling the reaction outcome.
- Esterification: It reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common method.
- Etherification: The hydroxyl proton can be removed by a strong base (e.g., NaH) to form an alkoxide, a potent nucleophile that can react with alkyl halides in Williamson ether synthesis to produce ethers.

## Bifunctional Reactivity

The presence of both N and O donor atoms allows **2-(Isopropyl(methyl)amino)ethanol** to act as a bidentate chelating ligand for various metal ions. This property is analogous to other amino alcohols used in coordination chemistry to influence the stability, reactivity, and catalytic properties of metal complexes.[6]

[Click to download full resolution via product page](#)*Reactivity map for **2-(Isopropyl(methyl)amino)ethanol**.*

## Synthetic Pathways

The synthesis of **2-(Isopropyl(methyl)amino)ethanol** can be approached through several established methodologies for forming C-N bonds, typically starting from more readily available precursors. The following protocols are proposed based on standard, reliable organic transformations.

### Protocol 1: Synthesis via Reductive Amination

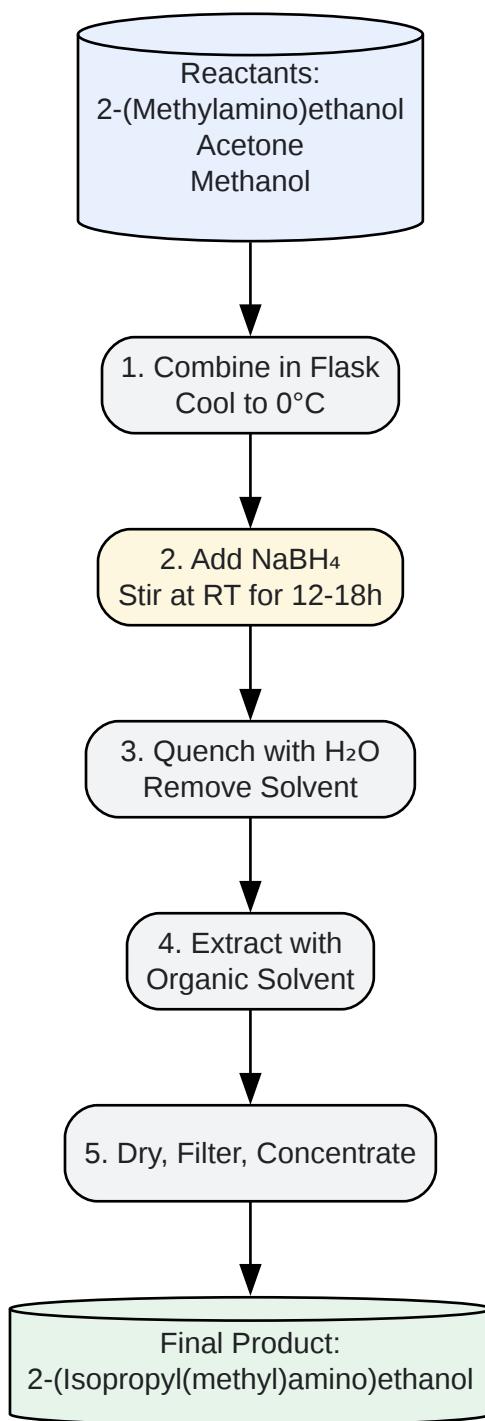
This is a highly efficient and common method for preparing amines. The proposed pathway involves the reaction of 2-(methylamino)ethanol with acetone, followed by reduction of the intermediate iminium ion.

**Causality:** This one-pot procedure is favored for its high atom economy and the use of readily available, inexpensive starting materials. Sodium borohydride is a mild and selective reducing agent, making the protocol robust and safe for standard laboratory settings.

**Methodology:**

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, add 2-(methylamino)ethanol (1.0 equiv.) and methanol as the solvent. Cool the flask to 0 °C in an ice bath.
- **Imine Formation:** Add acetone (1.1 equiv.) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.
- **Reduction:** Slowly add sodium borohydride ( $\text{NaBH}_4$ ) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress via TLC or GC-MS.
- **Workup:** Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

- Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation to yield the final product.



[Click to download full resolution via product page](#)*Workflow for synthesis via reductive amination.*

## Spectroscopic & Analytical Characterization

Structural confirmation of the final product is paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity and purity. While experimental spectra for this specific compound are not widely published, a predicted profile can be constructed based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Value & Rationale
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ )	~3.6 ppm (t, 2H): -CH <sub>2</sub> -OH, triplet due to coupling with adjacent -CH <sub>2</sub> -N. ~2.7 ppm (septet, 1H): -CH(CH <sub>3</sub> ) <sub>2</sub> , septet due to coupling with six methyl protons. ~2.5 ppm (t, 2H): -N-CH <sub>2</sub> -CH <sub>2</sub> -, triplet due to coupling with adjacent -CH <sub>2</sub> -OH. ~2.3 ppm (s, 3H): -N-CH <sub>3</sub> , singlet as there are no adjacent protons. ~1.0 ppm (d, 6H): -CH(CH <sub>3</sub> ) <sub>2</sub> , doublet due to coupling with the methine proton.
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ )	~60 ppm: -CH <sub>2</sub> -OH carbon. ~58 ppm: -N-CH <sub>2</sub> - carbon. ~55 ppm: -CH(CH <sub>3</sub> ) <sub>2</sub> carbon. ~42 ppm: -N-CH <sub>3</sub> carbon. ~18 ppm: -CH(CH <sub>3</sub> ) <sub>2</sub> carbons.
IR	Wavenumber (cm <sup>-1</sup> )	3400-3200 cm <sup>-1</sup> (broad): O-H stretch from the alcohol. 2970-2800 cm <sup>-1</sup> (strong): C-H alkane stretches. 1150-1050 cm <sup>-1</sup> (strong): C-O stretch from the primary alcohol. 1200-1020 cm <sup>-1</sup> (medium): C-N stretch from the amine.

## Protocol 2: Standard Analytical Workflow

**Self-Validation:** This protocol ensures trustworthy results by including an internal standard for NMR calibration and a background scan for IR, which are self-validating steps to guarantee the accuracy of the acquired data.

### Methodology:

- Sample Preparation (NMR): Dissolve 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. [7] Transfer the solution to a 5 mm NMR tube.
- NMR Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz). Use standard pulse programs. Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the solvent signal (e.g., 77.16 ppm for  $\text{CDCl}_3$ ).[7]
- Sample Preparation (IR): For liquid samples, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a single drop of the neat liquid onto the ATR crystal.[7]
- IR Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or direct infusion). Electron Ionization (EI) will provide fragmentation data useful for structural confirmation.

## Safety, Handling, and Stability

Given the lack of specific safety data for **2-(Isopropyl(methyl)amino)ethanol**, a conservative approach based on its functional groups and structurally similar amino alcohols is required.[4] [5]

Table 3: Hazard Profile Summary (Extrapolated from Analogs)

Hazard Type	GHS Classification & Description	Precautionary Measures
Acute Toxicity	Harmful if swallowed or in contact with skin.[4][5]	Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves and clothing.
Corrosion/Irritation	Causes severe skin burns and eye damage.[5] May cause respiratory irritation.[4]	Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area.
Flammability	Combustible liquid.	Keep away from heat, sparks, open flames, and hot surfaces.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.[8] All equipment used when handling the product must be grounded to prevent static discharge.[4] Avoid breathing vapors and direct contact with skin and eyes.[5]
- **Storage:** Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Keep separated from incompatible materials such as strong acids, acid halides, anhydrides, and strong oxidizing agents.[4][8]
- **Stability:** The product is chemically stable under standard ambient conditions. It may decompose on heating, potentially emitting toxic fumes of carbon oxides (CO, CO<sub>2</sub>) and nitrogen oxides (NO<sub>x</sub>).[5]

## Applications in Research and Development

The unique structure of **2-(Isopropyl(methyl)amino)ethanol** makes it a valuable intermediate in several fields:

- **Pharmaceutical Synthesis:** As a building block, it can be used to construct more complex molecules. Amino alcohols are key scaffolds in many active pharmaceutical ingredients (APIs), including bronchodilators and local anesthetics, where the amino group is crucial for interacting with biological targets.[2][9]

- Polymer Chemistry: The hydroxyl group can be used to create polyester or polyurethane chains, while the tertiary amine can act as a catalyst or a site for polymer modification.
- Corrosion Inhibitors: The ability of the amine to adsorb onto metal surfaces makes it a candidate for formulations designed to prevent corrosion, particularly in industrial water systems.[9]

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- To cite this document: BenchChem. [Reactivity profile of 2-(Isopropyl(methyl)amino)ethanol.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584345#reactivity-profile-of-2-isopropyl-methyl-amino-ethanol>

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